molecular formula C12H13NOS B13187989 3-(3-Hydroxythian-3-yl)benzonitrile

3-(3-Hydroxythian-3-yl)benzonitrile

Cat. No.: B13187989
M. Wt: 219.30 g/mol
InChI Key: MCKFYHWVPJTBPQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with a unique structure that combines a thian ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a thian derivative with a benzonitrile precursor under specific conditions. For example, the reaction of 3-hydroxythian with benzonitrile in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxythian-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-oxothian-3-yl)benzonitrile.

    Reduction: Formation of 3-(3-hydroxythian-3-yl)benzylamine.

    Substitution: Formation of 3-(3-chlorothian-3-yl)benzonitrile or 3-(3-alkoxythian-3-yl)benzonitrile.

Scientific Research Applications

3-(3-Hydroxythian-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxythian-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzonitrile: Lacks the thian ring, making it less complex.

    3-(3-Methoxythian-3-yl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.

    3-(3-Chlorothian-3-yl)benzonitrile: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

3-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both a thian ring and a hydroxyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(3-hydroxythian-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c13-8-10-3-1-4-11(7-10)12(14)5-2-6-15-9-12/h1,3-4,7,14H,2,5-6,9H2

InChI Key

MCKFYHWVPJTBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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